(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol
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Overview
Description
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is a chemical compound that features a nitroso group attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol typically involves the nitrosation of an appropriate precursor. One common method is the reaction of 3-methyl-2-amino-2-butanol with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows:
3-methyl-2-amino-2-butanol+HNO2→this compound+H2O
The reaction is usually carried out at low temperatures to control the formation of by-products and to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pH. This ensures high yield and purity of the final product. Additionally, the use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides are typically used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of esters or ethers depending on the reagents used.
Scientific Research Applications
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the compound may generate reactive oxygen species (ROS) that can induce oxidative stress in cells, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nitrosamines: Compounds with the general structure R2N-N=O, known for their carcinogenic properties.
Nitro Compounds: Compounds containing the nitro group (-NO2), which are used in various industrial applications and as intermediates in organic synthesis.
Uniqueness
(2R)-3-methyl-2-[methyl(nitroso)amino]butan-1-ol is unique due to its specific stereochemistry and the presence of both a nitroso group and a hydroxyl group
Properties
Molecular Formula |
C6H14N2O2 |
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Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)6(4-9)8(3)7-10/h5-6,9H,4H2,1-3H3/t6-/m0/s1 |
InChI Key |
MKNWKCTWWCXBLS-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@H](CO)N(C)N=O |
Canonical SMILES |
CC(C)C(CO)N(C)N=O |
Origin of Product |
United States |
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